molecular formula C11H17N B13639660 1-Phenyl-2-amino-3-methylbutane

1-Phenyl-2-amino-3-methylbutane

Cat. No.: B13639660
M. Wt: 163.26 g/mol
InChI Key: AKXXBEHEYPLJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives in Organic Synthesis and Structural Elucidation

While specific historical records detailing the first synthesis of 1-Phenyl-2-amino-3-methylbutane are not prominent in the literature, the broader class of phenylalkylamines has been a subject of scientific investigation for nearly a century. A related isomer, 2-Phenyl-3-aminobutane, was first synthesized by German scientists Felix Haffner and Fritz Sommer in 1939. wikipedia.org The synthesis of such compounds was historically driven by the search for new pharmacologically active agents. Early synthetic methods often involved multi-step chemical reactions. For instance, the preparation of the related 1-phenyl-2-aminopropane (amphetamine) has been achieved through various routes, including starting from phenylacetone (B166967) or from l-phenyl-2-amino-propanediol derivatives.

Modern organic synthesis has seen a significant shift towards biocatalysis and stereoselective methods for producing chiral amines. A notable example is the asymmetric synthesis of 3-amino-1-phenylbutane (an isomer of the subject compound) from 4-phenyl-2-butanone using transaminases. mdpi.com This biocatalytic approach is favored for its high stereoselectivity, which is crucial for producing specific enantiomers of chiral amines. mdpi.com Research has demonstrated that coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC) can overcome unfavorable thermodynamic equilibria in the reaction, leading to significantly enhanced yields of the desired amine product. mdpi.com In these multi-enzymatic cascade systems, the pyruvate by-product is converted into volatile acetaldehyde (B116499) and carbon dioxide, effectively driving the reaction forward. mdpi.com Studies have optimized conditions such as temperature and reactant concentrations to achieve high conversion rates and selectivity for the target amine. mdpi.com

Significance within Amines and Aryl-Substituted Aliphatic Systems Research

The significance of this compound in academic research is best understood through the lens of its chemical class. Chiral amines are of high industrial and academic interest as they are vital intermediates and building blocks for pharmaceuticals, agrochemicals, and as chiral auxiliaries or ligands in asymmetric synthesis. mdpi.com

The research focus in this area is often on developing efficient and highly selective synthetic routes. The asymmetric synthesis of 3-amino-1-phenylbutane serves as a pertinent case study. The use of transaminases from different microbial sources, such as Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA), highlights the search for robust enzymes capable of producing chiral amines with high enantiomeric excess. mdpi.com The challenge in these syntheses is often the unfavorable equilibrium of the reaction. mdpi.com To address this, researchers have developed strategies like in situ by-product removal. mdpi.com The successful application of a coupled enzyme system (transaminase and pyruvate decarboxylase) to produce (S)-3-amino-1-phenylbutane with high yield and selectivity underscores the academic drive to create practical and efficient biocatalytic processes for this class of compounds. mdpi.com Such research provides a foundational methodology that can be adapted for the synthesis of other chiral aryl-substituted amines like this compound.

Structural Framework and Nomenclature Conventions for Research Discussion

The structure of this compound is defined by its name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The parent structure is a four-carbon chain, "butane". An amino group (-NH₂) is located at the second carbon position, hence "2-aminobutane". A phenyl group (a benzene (B151609) ring, -C₆H₅) is attached to the first carbon, designated as "1-phenyl". Finally, a methyl group (-CH₃) is substituted at the third carbon, leading to "3-methyl". Combining these elements gives the full IUPAC name: This compound .

An alternative name for this compound is Benzeneethanamine, α-(1-methylethyl)- . chemwhat.com In this naming convention, the molecule is viewed as an ethanamine (two-carbon amine chain) substituted with a benzene ring. The α-carbon (the carbon adjacent to the amino group) has a 1-methylethyl (isopropyl) group attached. The compound has the chemical formula C₁₁H₁₇N. chemwhat.com

The positioning of these functional groups leads to several possible isomers, which have the same molecular formula but different structural arrangements. It is crucial to distinguish this compound from its isomers, as the biological and chemical properties can vary significantly between them.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name This compound
Synonym Benzeneethanamine, -alpha--(1-methylethyl)- chemwhat.com
CAS Number 46114-16-3 chemwhat.com
Molecular Formula C₁₁H₁₇N chemwhat.com
Molecular Weight 177.26 g/mol

Interactive Data Table: Comparison of Isomers

Compound NameIUPAC NameMolecular FormulaStructural Description
This compound This compoundC₁₁H₁₇NA butane (B89635) chain with a phenyl group at C1, an amino group at C2, and a methyl group at C3.
3-Amino-1-phenylbutane 4-Phenylbutan-2-amine chemeo.comC₁₀H₁₅N chemeo.comA butane chain with a phenyl group at C1 and an amino group at C3. chemeo.com
2-Phenyl-3-aminobutane 3-Phenylbutan-2-amine wikipedia.orgC₁₀H₁₅N wikipedia.orgA butane chain with a phenyl group at C2 and an amino group at C3. wikipedia.org

Interactive Data Table: Research Findings on Asymmetric Synthesis of 3-Amino-1-phenylbutane

ParameterFindingReference
Methodology Asymmetric synthesis from a prochiral ketone using a transaminase (TA) coupled with a pyruvate decarboxylase (PDC). mdpi.com
Starting Material 4-Phenyl-2-butanone mdpi.com
Enzymes Used Transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA). mdpi.com
Strategy In situ removal of the pyruvate by-product by PDC to overcome unfavorable thermodynamic equilibrium. mdpi.com
Optimized Conditions 30 °C and a 20-fold excess of the amine donor (L-Alanine). mdpi.com
Result Yields higher than 60% with nearly 90% selectivity for (S)-3-amino-1-phenylbutane. mdpi.com

Properties

IUPAC Name

3-methyl-1-phenylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXXBEHEYPLJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Classical and Contemporary Approaches to 1-Phenyl-2-amino-3-methylbutane Synthesis

Reductive Amination Pathways

Reductive amination stands as a cornerstone for the synthesis of amines, including the structural analog of the target compound. This process typically involves the reaction of a ketone with ammonia (B1221849) to form an imine, which is subsequently reduced to the desired amine. mdma.ch A common precursor for analogous structures is 1-phenyl-2-propanone. mdma.chnih.govwikipedia.org The reduction of the intermediate imine can be accomplished using various reagents and conditions, such as hydrogen gas with a catalyst like Raney nickel or platinum oxide, or through the use of sodium cyanoborohydride. mdma.chyoutube.com

For instance, a known procedure involves dissolving 1-phenyl-2-propanone in methanol (B129727) saturated with ammonia, followed by hydrogenation over Raney nickel. mdma.ch Variations in pressure and temperature can be employed to optimize the reaction yield. mdma.ch Another approach utilizes sodium cyanoborohydride in a mixture of methanol and ammonium (B1175870) acetate (B1210297) at room temperature. youtube.com

Table 1: Comparison of Reductive Amination Methods for Phenyl-2-Propanone Derivatives

MethodReducing Agent/CatalystSolventConditionsYield
High-PressureRaney Nickel/H₂Methanol/AmmoniaHigh Pressure86%
Low-PressureRaney Nickel/H₂Ethanolic Ammonia~1 atm, ~20°C85%
Low-PressurePlatinum Oxide/H₂Methanolic AmmoniaLow Pressure, 65°C-
BorohydrideSodium CyanoborohydrideMethanol/Ammonium AcetateRoom Temperature-

Data compiled from various sources describing the synthesis of amphetamine from 1-phenyl-2-propanone. mdma.chyoutube.com

Organometallic Reagent Additions

The addition of organometallic reagents to imines presents a powerful method for the formation of carbon-carbon bonds and the synthesis of α-branched amines. researchgate.netwiley-vch.de This strategy generally involves the reaction of an imine with a Grignard reagent or an organolithium compound. The success of this approach hinges on the stability and reactivity of the imine, which can be enhanced by the appropriate choice of substituents on the nitrogen atom. wiley-vch.de For the synthesis of this compound, this would conceptually involve the addition of an isopropyl organometallic reagent to a suitable phenyl-substituted imine.

Challenges in this method can include side reactions such as reduction or enolization of the imine. nih.gov However, careful selection of the organometallic reagent and reaction conditions can mitigate these issues.

Multi-Component Coupling Reactions for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.govnih.govyoutube.com Reactions like the Mannich reaction, which involves an aldehyde, an amine, and a carbonyl compound, are classic examples of MCRs that lead to the formation of β-amino carbonyl compounds. youtube.comnih.gov

In the context of synthesizing this compound, a hypothetical MCR could involve the coupling of benzaldehyde, an ammonia source, and a suitable three-carbon carbonyl compound that can generate the isobutyl fragment. The development of novel MCRs is an active area of research, and such a reaction would provide a highly convergent route to the target scaffold. nih.govyoutube.com

Enantioselective Synthesis of this compound and its Isomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of enantioselective synthetic methods to produce single enantiomers of this compound is of significant interest.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral amines. acs.orgnih.gov One of the most effective strategies is the asymmetric hydrogenation of prochiral enamines or imines using a chiral transition metal catalyst. acs.orgyoutube.com Catalysts based on metals like rhodium and ruthenium, complexed with chiral phosphine (B1218219) ligands such as DIPAMP and BINAP, have shown high efficacy in delivering hydrogen to one face of the C=N double bond, thereby establishing the stereocenter with high enantiomeric excess. youtube.com

Another approach involves the use of chiral Brønsted acids or organocatalysts to activate the imine towards nucleophilic attack. youtube.com For example, proline and its derivatives have been successfully used to catalyze asymmetric Mannich reactions, which form a C-N bond and a new stereocenter. youtube.com

Table 2: Key Concepts in Asymmetric Catalysis for Amine Synthesis

Catalytic ApproachKey FeatureExample Catalyst/System
Asymmetric HydrogenationChiral metal catalysts for stereoselective reduction of C=N bonds.Rhodium-DIPAMP, Ruthenium-BINAP youtube.com
Chiral Brønsted Acid CatalysisActivation of imines towards enantioselective nucleophilic attack.Chiral Phosphoric Acids rsc.org
OrganocatalysisSmall organic molecules catalyze the asymmetric formation of C-N bonds.Proline and its derivatives youtube.com

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

In the synthesis of chiral amines, a chiral auxiliary can be attached to the nitrogen atom of an imine. This chiral imine then undergoes a diastereoselective addition of a nucleophile. The steric and electronic properties of the auxiliary direct the incoming nucleophile to one face of the imine, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the enantioenriched amine.

Commonly used chiral auxiliaries include pseudoephedrine and certain oxazolidinones. wikipedia.orgnih.gov For example, amides derived from pseudoephedrine can be alkylated with high diastereoselectivity. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where a chiral auxiliary directs the formation of the stereocenter at the C-2 position.

Derivatization with Chiral Oxime Ethers

The asymmetric synthesis of vicinal amino alcohols, such as this compound, can be effectively achieved through the use of chiral auxiliaries, with chiral oxime ethers representing a versatile class of reagents for this purpose. rsc.org This strategy hinges on the highly diastereoselective addition of an organometallic reagent to an acetaldoxime (B92144) bearing a chiral O-substituent. rsc.org

The synthesis commences with a chiral oxime ether, for instance, (E)-O-(1-phenylbutyl)benzyloxyacetaldoxime. The addition of an organolithium or Grignard reagent, in this case, a reagent that can introduce the isobutyl group, is directed by the existing chiral center on the oxime ether. This reaction is typically performed in the presence of a Lewis acid, such as boron trifluoride diethyl etherate, to enhance diastereoselectivity. rsc.org The nucleophilic addition across the C=N bond results in the formation of a hydroxylamine (B1172632) intermediate with a high degree of stereocontrol. rsc.org

Table 1: Asymmetric Synthesis via Chiral Oxime Ether Derivatization

Step Description Reagents Intermediate/Product
1 Diastereoselective Addition Organolithium or Grignard reagent (e.g., isobutyllithium), (E)-O-(1-phenylbutyl)benzyloxyacetaldoxime, Boron trifluoride diethyl etherate Chiral hydroxylamine
2 N-O Bond Cleavage Zinc-acetic acid or Molybdenum hexacarbonyl 1,2-amino alcohol

Protective Group Chemistry in Amino and Hydroxyl Functionalization

In the multistep synthesis of complex molecules like this compound, which contains both a nucleophilic amino group and a reactive hydroxyl group, the use of protecting groups is indispensable. wikipedia.orgorganic-chemistry.org A protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity, allowing chemical transformations to be performed selectively at other positions of the molecule. organic-chemistry.org The selection of appropriate protecting groups is governed by their stability to various reaction conditions and the ability to be removed selectively without affecting the rest of the molecule. wikipedia.orgorganic-chemistry.org

Amine Protection Strategies

The primary amino group in this compound is a potent nucleophile. To prevent it from undergoing undesired reactions, it is commonly converted into a less reactive derivative. Carbamates are among the most widely used protecting groups for amines. organic-chemistry.org

tert-Butyloxycarbonyl (Boc): The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is highly stable under a wide range of non-acidic conditions but can be easily and cleanly removed with mild acids, such as trifluoroacetic acid (TFA). fiveable.meresearchgate.net

Carbobenzoxy (Cbz): The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl). It is stable to acidic and some basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is generally mild and selective. fiveable.me

9-Fluorenylmethoxycarbonyl (Fmoc): This group is particularly important in peptide synthesis. It is stable to acidic conditions but is cleaved by bases, often a solution of piperidine (B6355638) in an organic solvent. fiveable.me

Table 2: Common Amine Protecting Groups

Protecting Group Abbreviation Reagent for Introduction Cleavage Conditions Stability
tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Mild acid (e.g., TFA, HCl in dioxane) fiveable.meresearchgate.net Base, Hydrogenolysis
Carbobenzoxy Cbz Benzyl chloroformate (Cbz-Cl) Catalytic Hydrogenolysis (H₂, Pd/C) fiveable.me Acid, Mild Base

Sequential Deprotection Methodologies

When a molecule contains multiple protected functional groups, as is the case in a protected precursor to this compound (e.g., N-protected amino and O-protected alcohol), the ability to remove one protecting group while leaving the other intact is essential. This strategy is known as orthogonal protection. wikipedia.org Orthogonal protecting groups are cleaved under mutually exclusive conditions. organic-chemistry.org

For a precursor to this compound, one might protect the amine with a Boc group and the hydroxyl group with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether. wikipedia.orgorganic-chemistry.org The TBDMS group is stable to the acidic conditions required to remove the Boc group. Conversely, the TBDMS group can be selectively cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), under conditions that leave the Boc group untouched. wikipedia.org

This orthogonality allows for the selective functionalization of either the amine or the alcohol. For instance, after removing the amine's protecting group, the free amine can be acylated or alkylated. Subsequently, the alcohol's protecting group can be removed to allow for reactions at the hydroxyl position.

Table 3: Orthogonal Protecting Group Pairs for Amino Alcohols

Amine Protection Hydroxyl Protection Amine Deprotection Reagent Hydroxyl Deprotection Reagent
Boc (Acid-labile) TBDMS (Fluoride-labile) Trifluoroacetic Acid (TFA) Tetrabutylammonium Fluoride (TBAF)
Cbz (Hydrogenolysis-labile) Acetyl (Base-labile) H₂, Pd/C K₂CO₃, Methanol

This strategic use of orthogonal protecting groups provides the synthetic flexibility required to construct and selectively modify complex molecules like this compound. sigmaaldrich.com

Table 4: List of Mentioned Compounds

Compound Name
This compound
(E)-O-(1-phenylbutyl)benzyloxyacetaldoxime
Boron trifluoride diethyl etherate
Zinc
Acetic acid
Molybdenum hexacarbonyl
tert-Butyloxycarbonyl (Boc)
Di-tert-butyl dicarbonate (Boc₂O)
Trifluoroacetic acid (TFA)
Carbobenzoxy (Cbz)
Benzyl chloroformate
9-Fluorenylmethoxycarbonyl (Fmoc)
Piperidine
tert-Butyldimethylsilyl (TBDMS)
Tetrabutylammonium fluoride (TBAF)
Acetyl

Stereochemical Investigations and Control

Enantiomeric and Diastereomeric Considerations

1-Phenyl-2-amino-3-methylbutane possesses two chiral centers, at the C1 and C2 positions of the butane (B89635) chain. This structural feature leads to the existence of a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The two pairs of enantiomers are diastereomers of each other.

The four stereoisomers are:

(1R, 2S)-1-Phenyl-2-amino-3-methylbutane and (1S, 2R)-1-Phenyl-2-amino-3-methylbutane (Enantiomeric Pair 1)

(1R, 2R)-1-Phenyl-2-amino-3-methylbutane and (1S, 2S)-1-Phenyl-2-amino-3-methylbutane (Enantiomeric Pair 2)

The relationship between these stereoisomers is crucial for understanding their separation and synthesis. Enantiomers share identical physical properties in an achiral environment, while diastereomers have distinct physical properties, which can be exploited for their separation.

Chiral Resolution Techniques Applied to this compound

The separation of the stereoisomers of this compound is a critical step in obtaining enantiomerically pure compounds. Various techniques have been developed for this purpose, primarily falling into two categories: chromatographic enantioseparation and crystallization-based resolution.

Chromatographic Enantioseparation Methods

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for the analytical and preparative separation of enantiomers. scas.co.jpcsfarmacie.czyakhak.org The principle behind this technique lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation.

For primary amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have shown great efficacy. yakhak.org The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is crucial for achieving optimal separation. yakhak.org

ParameterDescription
Stationary Phase Chiral Stationary Phases (CSPs), often polysaccharide-based (e.g., cellulose or amylose derivatives).
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol).
Principle Differential interaction of enantiomers with the CSP, leading to different retention times.
Detection Commonly UV-Vis or mass spectrometry.

Crystallization-Based Resolution

Crystallization-based resolution is a classical yet effective method for separating enantiomers on a larger scale. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid. gavinpublishers.com The resulting diastereomers exhibit different solubilities, allowing for their separation through fractional crystallization. ucl.ac.uk

The efficiency of this process is influenced by several factors, including the choice of solvent, the stoichiometry of the resolving agent, and the crystallization temperature and time. gavinpublishers.com Once a pure diastereomeric salt is isolated, the desired enantiomer of the amine can be liberated by treatment with a base. gavinpublishers.com

Factors Influencing Enantioselectivity in Synthetic Pathways

The enantioselective synthesis of this compound aims to produce a specific desired stereoisomer in high excess over the others. This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment during the reaction, directing the formation of one enantiomer over its mirror image.

A common strategy for the synthesis of chiral amines is the asymmetric hydrogenation of a prochiral imine precursor. nih.gov The choice of the metal catalyst (e.g., iridium, rhodium) and the chiral ligand is paramount in determining the enantiomeric excess (ee) of the product. nih.govresearchgate.net Factors such as the reaction temperature, pressure of hydrogen gas, and the solvent can also significantly impact the stereochemical outcome of the reaction.

Biocatalysis, using enzymes such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. mdpi.comresearchgate.netuab.cat These enzymes can catalyze the amination of a prochiral ketone with high enantioselectivity under mild reaction conditions. mdpi.comresearchgate.netuab.cat The choice of the specific transaminase enzyme and the amine donor are critical for achieving high yields and enantiomeric purity. mdpi.comresearchgate.net

Absolute Configuration Determination Methodologies

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is a fundamental aspect of stereochemistry. Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography is considered the gold standard for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. nih.govresearchgate.netresearchgate.netthieme-connect.de By analyzing the diffraction pattern of X-rays passing through the crystal, the precise spatial arrangement of all atoms can be determined, unequivocally establishing the absolute stereochemistry. nih.govresearchgate.netresearchgate.netthieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly through the use of chiral derivatizing agents like Mosher's acid, is another widely used method. nih.govresearchgate.netfrontiersin.org By converting the enantiomers into diastereomeric derivatives, it is possible to observe differences in the chemical shifts of specific protons in the NMR spectrum, which can be correlated to the absolute configuration. nih.govresearchgate.netfrontiersin.org

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum mechanical calculations for a known absolute configuration, the stereochemistry of the molecule can be determined.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule and for obtaining information about its conformation.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: The primary amine group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands, corresponding to the symmetric and asymmetric stretching modes, is a hallmark of a primary amine.

C-H Stretching: The aromatic C-H stretching vibrations of the phenyl group are typically observed above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl chain will appear just below 3000 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the range of 1590-1650 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring will give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the amine is expected to appear in the region of 1000-1250 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations of the aromatic C-H bonds are found in the 690-900 cm⁻¹ region and can provide information about the substitution pattern of the phenyl ring.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
N-H Stretch (asymmetric & symmetric)3300 - 3500Primary Amine
Aromatic C-H Stretch3000 - 3100Phenyl Group
Aliphatic C-H Stretch2850 - 2960Alkyl Chain
N-H Bend1590 - 1650Primary Amine
Aromatic C=C Stretch1450 - 1600Phenyl Group
C-N Stretch1000 - 1250Amine
Aromatic C-H OOP Bend690 - 900Phenyl Group

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

An in-depth analysis of the chemical compound this compound involves a suite of advanced spectroscopic and spectrometric techniques to elucidate its structural and electronic properties. Research applications of these methods provide critical data for its characterization.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model molecular behavior at the electronic level. Methods like Density Functional Theory (DFT) are frequently used to investigate the properties of phenethylamine (B48288) analogues, providing a balance between computational cost and accuracy for determining molecular geometries and electronic characteristics. daneshyari.comresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 1-Phenyl-2-amino-3-methylbutane, which possesses significant conformational flexibility, this analysis is crucial. The molecule's structure is defined by the rotational angles (dihedrals) around the single bonds, particularly the bond connecting the phenyl ring to the butyl chain and the C-C and C-N bonds of the aminobutyl fragment.

Conformational analysis involves systematically exploring these rotations to identify the most stable conformers. For phenethylamine derivatives, the orientation of the amino group relative to the phenyl ring is a key determinant of stability, with gauche (folded) and anti (extended) conformations often representing energy minima. researchgate.net In this compound, the bulky isopropyl group adjacent to the amino group introduces significant steric hindrance, which would heavily influence the preferred conformations by limiting the rotational freedom around the C2-C3 bond. The most stable conformer would be one that minimizes steric clash between the phenyl, amino, and isopropyl groups.

Illustrative Conformational Analysis Data for this compound

This table presents hypothetical data to illustrate the expected results from a conformational analysis. The energies are relative to the most stable conformer (Conformer A).

ConformerKey Dihedral Angle (C-C-C-N)Relative Energy (kcal/mol)Description
A~180° (anti)0.00Most stable, extended chain minimizes steric hindrance.
B~60° (gauche)+1.5Less stable due to steric interaction between phenyl and isopropyl groups.
C~-60° (gauche)+1.8Slightly less stable than Conformer B due to different orientation of the amino group.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. aimspress.com These orbitals are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates that the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the nitrogen atom of the amino group, while the LUMO would likely be distributed over the antibonding orbitals of the phenyl ring.

Illustrative Frontier Orbital Data for this compound

This table shows hypothetical energy values calculated at a DFT level of theory.

ParameterEnergy (eV)Implication
EHOMO-5.85Energy of the highest occupied molecular orbital; indicates electron-donating ability.
ELUMO-0.25Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.60Indicates high kinetic stability and relatively low chemical reactivity.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. researchgate.netyoutube.com It is mapped onto a constant electron density surface, using a color scale to denote different potential values. Red regions indicate a negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. Blue regions represent a positive electrostatic potential, indicating electron-poor areas that are attractive to nucleophiles. Green and yellow areas represent intermediate, near-neutral potentials. walisongo.ac.id

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. libretexts.org The π-electron cloud of the phenyl ring would also exhibit a negative potential. researchgate.net In contrast, the hydrogen atoms of the amino group and, to a lesser extent, the other hydrogens on the alkyl chain would show a positive potential (blue), identifying them as sites susceptible to nucleophilic interaction.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, chemists can identify intermediates and the high-energy transition states that connect them, providing a detailed understanding of reaction kinetics and thermodynamics. acs.org

A transition state is a specific configuration along a reaction coordinate that represents the highest energy barrier between reactants and products. ims.ac.jpmit.edu It is a fleeting, unstable structure that cannot be isolated experimentally. Computational methods can locate and characterize these transition states, calculating their geometry and energy. nih.gov This information is vital for determining the activation energy of a reaction, which in turn governs the reaction rate. For a reaction involving this compound, such as nucleophilic addition of the amine to a carbonyl compound, transition state analysis would reveal the precise geometry of the interacting molecules at the peak of the energy barrier. nih.gov

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, is systematically varied. molssi.org This "relaxed" scan involves optimizing the remaining geometric parameters at each step, providing a one-dimensional slice of the multidimensional potential energy surface. researchgate.net

PES scans are particularly useful for analyzing conformational changes, such as the rotation around single bonds, and for mapping reaction pathways. rsc.org For this compound, a PES scan could be performed by systematically rotating the dihedral angle that defines the position of the phenyl group relative to the aminobutyl chain. The resulting plot of energy versus dihedral angle would reveal the energy barriers to rotation and identify the angles corresponding to stable conformers (energy minima) and transition states (energy maxima).

Illustrative Potential Energy Surface Scan for Phenyl Group Rotation

This table presents hypothetical data for a PES scan of the Cα-Cβ-C1-C2 dihedral angle, illustrating the energy cost of rotating the phenyl group.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Description
05.0Eclipsed conformation (Maximum energy, Transition State).
600.5Gauche conformation (Local minimum).
900.0Perpendicular conformation (Global minimum).
1200.5Gauche conformation (Local minimum).
1805.0Eclipsed conformation (Maximum energy, Transition State).

Prediction and Interpretation of Spectroscopic Parameters

There is a lack of published research detailing the computational prediction and interpretation of spectroscopic parameters (such as NMR, IR, UV-Vis, and Mass Spectrometry) specifically for this compound. General principles of computational chemistry would allow for the theoretical calculation of such spectra using methods like Density Functional Theory (DFT). These calculations would typically involve optimizing the molecular geometry of the compound and then computing the vibrational frequencies (for IR and Raman spectra), chemical shifts (for NMR spectra), and electronic transitions (for UV-Vis spectra). However, without experimental data to validate these theoretical predictions for this compound, any such computational study would remain purely predictive.

Molecular Dynamics Simulations for Dynamic Behavior

Similarly, specific molecular dynamics (MD) simulations to elucidate the dynamic behavior of this compound have not been reported in the accessible scientific literature. MD simulations could provide valuable insights into the conformational landscape of the molecule, its interactions with solvents, and its potential binding modes with biological targets. Such simulations would involve the application of a force field to model the interatomic interactions and the propagation of the atoms' positions and velocities over time. While MD simulations are a powerful tool for studying molecular behavior, dedicated studies on this compound are yet to be published.

Chemical Reactivity and Derivatization

Reactions of the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, enabling it to participate in a wide range of reactions.

The primary amine of 1-phenyl-2-amino-3-methylbutane readily reacts with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of N-substituted amides. chemrevise.org This reaction proceeds via a nucleophilic acyl substitution mechanism. For instance, the reaction with acetyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, would yield N-(1-phenyl-3-methylbutan-2-yl)acetamide. The base is necessary to neutralize the hydrochloric acid byproduct. mnstate.edu

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base affords the corresponding sulfonamide. msu.edu This particular reaction forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. msu.edu Primary amines, like this compound, react to form a sulfonamide that is soluble in aqueous alkali due to the acidic proton on the nitrogen.

A summary of representative acylation and sulfonylation reactions is presented below:

ReagentProduct ClassGeneral Reaction
Acyl Chloride (R-COCl)N-substituted amideR-NH₂ + R'-COCl → R-NH-CO-R' + HCl
Acid Anhydride (B1165640) ((R'-CO)₂O)N-substituted amideR-NH₂ + (R'-CO)₂O → R-NH-CO-R' + R'-COOH
Sulfonyl Chloride (R'-SO₂Cl)N-substituted sulfonamideR-NH₂ + R'-SO₂Cl → R-NH-SO₂R' + HCl

The nucleophilic nature of the amine group allows it to undergo alkylation reactions with alkyl halides. msu.edu The reaction of this compound with an alkyl halide, such as methyl iodide, would initially yield the secondary amine, N-methyl-1-phenyl-2-amino-3-methylbutane.

However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation. mnstate.edumsu.edu The newly formed secondary amine is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. msu.edu To achieve mono-alkylation, a large excess of the primary amine is often employed. msu.edu

Alternative strategies for controlled mono-alkylation often involve the use of protecting groups. For example, the primary amine can first be converted to a sulfonamide, which can then be alkylated. Subsequent removal of the sulfonamide group yields the desired secondary amine. msu.edumonash.edu

Reactions Involving the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions. The alkyl substituent on the benzene (B151609) ring is an activating group and directs incoming electrophiles to the ortho and para positions. Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the phenyl ring.

Halogenation: Treatment with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen atom.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces an alkyl or acyl group to the ring.

The specific conditions for these reactions would need to be carefully controlled to avoid potential side reactions involving the amine group. Often, the amine group is protected, for example by acylation, before carrying out reactions on the aromatic ring.

Transformations of the Isobutyl Group

The isobutyl group is generally less reactive than the amine or phenyl functionalities. However, under forcing conditions, reactions such as free-radical halogenation could occur, leading to the substitution of a hydrogen atom on the isobutyl chain.

Formation of Coordination Compounds and Metal Complexes

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal ions to form coordination compounds or metal complexes. The ability of amines to form stable complexes with various transition metals is well-documented.

For example, it could potentially form complexes with metal ions such as copper(II), nickel(II), and cobalt(II). The formation of these complexes often results in distinct color changes and can be characterized using various spectroscopic techniques. The stereochemistry of the chiral center in this compound can also influence the geometry and properties of the resulting metal complexes.

Role As a Synthetic Intermediate and Building Block

Precursor in Complex Molecule Synthesis

The reactivity of its amino group and the stereochemistry of its chiral center make 1-phenyl-2-amino-3-methylbutane a key starting material for constructing intricate molecular architectures.

Boronic acids and their derivatives are crucial in organic chemistry, acting as key building blocks in reactions like the Suzuki–Miyaura cross-coupling to form new carbon-carbon bonds. nih.gov The synthesis of boronic acid derivatives from amino compounds is a well-established field. For instance, (R)-1-amino-3-methylbutane-1-boronic acid pinacol (B44631) ester hydrochloride, a structurally related compound, is used as a starting material to produce chiral boronic esters. google.com The process involves protecting the amino group, followed by a boronic ester exchange reaction. google.com

A general approach to synthesizing boronic acids involves the reaction of organometallic reagents (like Grignard or organolithium compounds) with borate (B1201080) esters. nih.gov Another common method is the palladium-catalyzed coupling of aryl halides with diboronyl esters. nih.govwikipedia.org Boronic acid derivatives of this compound can be prepared using these established methods, transforming the amine into a versatile boronic ester, which can then be used in advanced research for creating complex molecules. These derivatives are noted for their stability and are often used to create compounds with specific biological activities. nih.govwiley-vch.de

Table 1: Synthetic Methods for Boronic Acid Derivatives

Method Description Key Reagents Reference
Organometallic Route Trapping of arylmetal intermediates with borate esters at low temperatures. Grignard reagents, Organolithium compounds, Borate esters nih.gov
Miyaura Borylation Palladium-catalyzed cross-coupling reaction of aryl halides or triflates with diboronyl esters. Aryl halides, Diboronyl esters (e.g., B₂pin₂), Palladium catalyst nih.govwikipedia.org
Transmetallation Exchange reaction of an arylsilane with boron tribromide followed by hydrolysis. Arylsilane (RSiR₃), Boron tribromide (BBr₃) wikipedia.org

Nitrogen-containing heterocycles are fundamental components of many natural products, pharmaceuticals, and agrochemicals. open.ac.uknih.gov The primary amine in this compound makes it a suitable precursor for synthesizing various heterocyclic systems. The "tert-amino effect," for example, describes a type of cyclization reaction involving certain amino derivatives to form fused heterocycles. nih.govresearchgate.net

Amino groups can be incorporated into heterocyclic rings through condensation reactions with various carbonyl compounds or through multicomponent reactions. frontiersin.org For example, aminoazoles react with aldehydes and other components to build complex heterocyclic structures like triazolopyrimidines. frontiersin.org By reacting this compound with appropriate reagents, it can be used to construct novel heterocyclic frameworks, potentially leading to compounds with unique biological activities.

Scaffold for Ligand Design in Catalysis Research

Chiral amines are highly valuable as ligands in asymmetric catalysis, where they coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. mdpi.com The structure of this compound, with its defined stereochemistry, is an excellent scaffold for designing such ligands. These ligands are instrumental in asymmetric transformations, helping to produce enantiomerically pure products, which is particularly important in the pharmaceutical industry. mdpi.com The amine group can be modified to create a variety of ligand types, such as Schiff bases or phosphine-amine ligands, which can then be used in metal-catalyzed reactions like hydrogenation or C-C bond formation.

Chiral Building Block in Enantiopure Compound Synthesis

The use of chiral building blocks is a cornerstone of modern asymmetric synthesis, allowing for the construction of complex, enantiomerically pure molecules from simple, optically active starting materials. researchgate.net Chiral amines and their derivatives are widely employed for this purpose. mdpi.com this compound exists as distinct enantiomers, (R)- and (S)-, making it a useful chiral building block.

This compound can be incorporated into a larger molecule, transferring its chirality to the final product. Chemoenzymatic synthesis protocols often utilize optically active compounds to produce valuable intermediates. researchgate.net For instance, enantiopure 1,2-amino alcohols, which are structurally related to the target compound, are crucial intermediates for bioactive compounds and are often synthesized from chiral precursors. nih.gov The defined stereochemistry of this compound makes it a valuable starting point for the multi-step synthesis of complex chiral targets, including unnatural amino acids and other biologically active molecules. researchgate.netnih.gov

Table 2: Properties of a Related Chiral Amine, (R)-(-)-2-Amino-3-methylbutane

Property Value Reference
Chemical Formula C₅H₁₃N sigmaaldrich.com
Molar Mass 87.16 g/mol sigmaaldrich.com
Assay ≥97.0% (GC) sigmaaldrich.com
Optical Activity [α]/D −5.5±1°, neat sigmaaldrich.com
Density 0.75 g/mL at 20 °C sigmaaldrich.com

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 1-Phenyl-2-amino-3-methylbutane, providing powerful means to separate the compound from complex mixtures, assess its purity, and resolve its stereoisomers. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of phenylethylamine derivatives. Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase.

For the analysis of analogous compounds like 3-amino-1-phenylbutane, successful separation has been achieved using C18 columns. mdpi.com A typical mobile phase consists of a gradient mixture of an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) and an organic solvent such as acetonitrile. mdpi.com The use of a Diode Array Detector (DAD) allows for the spectral identification of the eluted compounds. nih.gov

For chiral separations, specialized Chiral Stationary Phases (CSPs) are necessary. Novel CSPs have been developed by bonding chiral selectors to a silica (B1680970) support, which can resolve the enantiomers of related phenylalkylamine compounds. nih.gov Preparative HPLC can be used to isolate larger quantities of the pure compound for further research applications.

Table 1: Example HPLC Conditions for Analysis of Related Phenylalkylamines

Parameter Condition Source
Column Reversed-phase C18 mdpi.com
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in H₂O mdpi.com
Mobile Phase B 0.095% (v/v) TFA in Acetonitrile/H₂O (4:1) mdpi.com
Detection Diode Array Detector (DAD) or Mass Spectrometry (MS) nih.gov
Flow Rate 0.7 mL/min mdpi.com
Temperature 30 °C mdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced solvent consumption. nih.gov This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

SFC is particularly effective for the enantiomeric separation of primary amines when used with chiral stationary phases, such as those based on cyclofructans. researchgate.net The separation is optimized by adjusting various parameters, including the organic co-solvent (modifier), acidic and basic additives, column temperature, flow rate, and back pressure. researchgate.net The addition of small amounts of modifiers and additives to the CO₂ mobile phase is crucial for achieving good peak shapes and resolution for basic compounds like this compound.

Table 2: Key Parameters in SFC Method Development for Chiral Amine Separation

Parameter Influence on Separation Source
Chiral Stationary Phase Primary determinant of enantioselectivity. researchgate.net
Organic Modifier (e.g., Methanol) Affects retention time and selectivity. researchgate.net
Acidic/Basic Additives Improves peak shape and resolution for basic analytes. researchgate.net
Back Pressure & Temperature Influences fluid density, which affects solvating power and selectivity. nih.govresearchgate.net

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a highly sensitive and specific method for the analysis of volatile compounds like this compound and its analogs. ontosight.ai Due to the polar nature of the amine group, derivatization is typically required to improve chromatographic peak shape and thermal stability. nih.gov

Acylation using fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is a common derivatization strategy. nih.govjfda-online.com Chiral GC analysis can be performed using specialized chiral columns, such as those coated with cyclodextrin (B1172386) derivatives, to separate the enantiomers of the derivatized compound. sigmaaldrich.com The selection of the appropriate column and temperature program is critical for achieving baseline separation of the target analyte from impurities and other components in the mixture. nih.govresearchgate.net

Table 3: Typical GC-MS Conditions for Analysis of Amphetamine-Related Compounds

Parameter Condition Source
Column Phenyl-methylpolysiloxane (e.g., HP-5MS) or Chiral (e.g., Astec CHIRALDEX™ G-TA) nih.govsigmaaldrich.com
Carrier Gas Helium nih.gov
Injector Temperature 250 - 280 °C nih.govsigmaaldrich.com
Derivatization Agent N-Trifluoroacetic Anhydride (TFAA), HFBA, PFPA nih.govsigmaaldrich.com
Detection Mass Spectrometry (MS) or Flame Ionization Detector (FID) nih.govsigmaaldrich.com

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization plays a crucial role in the analysis of this compound by converting the primary amine into a derivative with more favorable analytical properties. This chemical modification is employed for several reasons: to improve volatility and thermal stability for GC analysis, to introduce a chromophore for UV detection in HPLC, and to form diastereomers from enantiomers to enable chiral separation on achiral columns. nih.govwikipedia.orgnih.gov

In GC, acylation of the amine group reduces its polarity, preventing peak tailing and improving chromatographic resolution. nih.gov Common reagents include HFBA and TFAA. nih.govjfda-online.com For HPLC analysis, reagents like phenylisothiocyanate (PITC) react with the primary amine to form a derivative that strongly absorbs UV light, significantly enhancing detection sensitivity. nih.govfinechem-mirea.ru

For determining the enantiomeric composition (chiral purity), Chiral Derivatizing Agents (CDAs) are used. wikipedia.org These are enantiomerically pure reagents, such as Mosher's acid, that react with both enantiomers of the target amine to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography (HPLC or GC) or distinguished by NMR spectroscopy. wikipedia.orgresearchgate.net

Table 4: Common Derivatization Reagents for Primary Amines

Technique Reagent Purpose Source
GC Heptafluorobutyric anhydride (HFBA) Increase volatility and thermal stability, improve peak shape. nih.govjfda-online.com
HPLC Phenylisothiocyanate (PITC) Add a UV-active chromophore for enhanced detection. nih.govnih.gov
Chiral Analysis Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) Form diastereomers for separation on achiral columns or NMR analysis. wikipedia.org
Chiral Analysis o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) Form fluorescent diastereomers for HPLC analysis. nih.gov

Spectroscopic Quantification Methods

Spectroscopic methods, primarily UV-Visible spectrophotometry, offer a straightforward approach for quantifying this compound, especially in its pure form or after chromatographic separation.

The core structure of the compound, β-phenylethylamine, exhibits characteristic UV absorption peaks. Studies on β-phenylethylamine show two main absorption maxima in the UV spectrum, one at approximately 210 nm and another weaker set of peaks around 258 nm. nih.govacs.org The absorbance at these wavelengths is directly proportional to the concentration of the compound, following the Beer-Lambert law, which allows for quantitative analysis. researchgate.net

When HPLC is used with a Diode Array Detector (DAD), a UV spectrum can be collected for the eluting peak, confirming identity and allowing for quantification. nih.gov The PITC derivatives of phenylethylamines, for example, show distinct absorption maxima around 245-250 nm. nih.gov Additionally, colorimetric assays, such as the reaction with ninhydrin (B49086) to produce a colored compound (Ruhemann's purple), can be used for quantification by measuring the absorbance in the visible range (around 570-613 nm). rsc.org

Table 5: UV Absorption Data for Phenylethylamine Structure

Compound Structure Wavelength (λmax) Comments Source
β-Phenylethylamine ~210 nm, ~258 nm Characteristic peaks in aqueous solution. nih.govacs.org
PITC-derivatized Amphetamines ~245-250 nm Strong absorbance suitable for HPLC-DAD detection. nih.gov
Ninhydrin Adduct ~613 nm Forms colored Ruhemann's purple for colorimetric quantification. rsc.org

Mechanistic Biological Studies Non Clinical Focus

In Vitro Receptor Binding Studies for Ligand-Receptor Interaction Research

Detailed in vitro receptor binding assays are fundamental to characterizing the affinity and selectivity of a compound for various receptors, providing insights into its potential pharmacological profile.

Radioligand Binding Assays for Affinity and Selectivity

Currently, specific radioligand binding assay data for 1-Phenyl-2-amino-3-methylbutane are not available in the public domain. Such studies would typically involve using a radiolabeled form of the compound or a competing ligand to determine its binding affinity (Ki) and selectivity for a panel of receptors, such as dopamine, serotonin, and norepinephrine (B1679862) transporters and receptor subtypes.

Kinetic Studies of Ligand-Receptor Association and Dissociation

Information regarding the kinetic parameters of this compound's interaction with specific receptors, including its association (kon) and dissociation (koff) rates, is not currently documented in published research. These studies are crucial for understanding the duration and nature of the ligand-receptor complex.

Enzymatic Reaction Studies Involving Amino Acid Derivatives

The biotransformation of phenylethylamine derivatives is a key area of investigation for understanding their metabolic fate and potential for enzyme-based interactions.

Investigations of Metabolic Pathways in Model Systems

While direct metabolic studies on this compound are scarce, research on structurally similar compounds provides a predictive framework for its potential biotransformation. The metabolism of its precursor, 3-methyl-1-phenyl-2-butanone, has been investigated in rabbit liver preparations. These in vitro studies revealed that the primary metabolic route is the reduction of the ketone to the corresponding alcohol. nih.gov

For analogous phenylethylamine structures, metabolism is known to proceed through several key pathways. Monoamine oxidases (MAO), particularly MAO-B, are primary enzymes in the degradation of phenylethylamines. wikipedia.org The initial step often involves oxidative deamination to form an aldehyde intermediate. nih.govresearchgate.net This aldehyde can then be further oxidized to a carboxylic acid or reduced to an alcohol. nih.gov Cytochrome P450 (CYP) enzymes, such as CYP2D6, are also significantly involved in the metabolism of amphetamine and its analogs, primarily through hydroxylation of the phenyl ring. nih.govresearchgate.net Genetic variations in these enzymes can lead to significant inter-individual differences in metabolism. researchgate.net

The degradation of phenylethylamine has also been studied in bacterial systems like Pseudomonas putida, which utilizes a quinohaemoprotein amine dehydrogenase for deamination to phenylacetaldehyde, followed by oxidation to phenylacetic acid. nih.gov While not a direct model for human metabolism, these studies highlight alternative enzymatic pathways for the breakdown of such compounds.

Table 1: Potential Metabolic Pathways for Phenylethylamine Derivatives

Enzyme FamilyGeneral ReactionPotential Metabolites
Monoamine Oxidases (MAO)Oxidative DeaminationPhenylacetaldehyde derivatives
Aldehyde DehydrogenaseOxidation of AldehydesPhenylacetic acid derivatives
Alcohol DehydrogenaseReduction of AldehydesPhenylethanol derivatives
Cytochrome P450 (e.g., CYP2D6)Aromatic HydroxylationHydroxylated phenyl derivatives

This table represents potential pathways based on the metabolism of structurally related compounds and is not specific to this compound due to a lack of direct studies.

Enzyme Inhibition and Activation Studies (mechanistic)

There is currently no published data specifically detailing the mechanistic inhibition or activation of enzymes by this compound. Given its structural similarity to amphetamine and its derivatives, it is plausible that it could interact with monoamine oxidases. Some amphetamine analogs that are not substrates for MAO can act as competitive inhibitors. wikipedia.org Further research is required to determine if this compound exhibits any inhibitory or activating effects on key metabolic enzymes like CYPs or MAOs.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The stereoselective synthesis of chiral amines is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. While methods for the synthesis of phenethylamine (B48288) derivatives exist, the development of novel, more efficient, and highly stereoselective routes to 1-Phenyl-2-amino-3-methylbutane remains a fertile ground for research. Future efforts are anticipated to focus on several key areas:

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has revolutionized the field. Future research could explore the application of chiral Brønsted acids, phase-transfer catalysts, or aminocatalysis to achieve high enantioselectivity in the synthesis of the this compound backbone. These methods offer the advantages of being metal-free, often exhibiting high stability, and being readily available.

Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions. The use of transaminases, imine reductases, and other engineered enzymes presents a promising avenue for the synthesis of enantiopure this compound. nih.govmanchester.ac.uk Directed evolution and protein engineering can be employed to tailor enzymes with specific substrate affinity and stereochemical preference for the valine-derived side chain of the target molecule. nih.gov

Transition-Metal Catalysis: Asymmetric hydrogenation of prochiral enamines or imines using chiral transition metal complexes (e.g., Rhodium, Iridium, Ruthenium) is a powerful and well-established strategy. acs.org Future work could focus on developing novel chiral ligands that can effectively control the stereochemistry at the C2 position of the butane (B89635) chain, particularly when a bulky isopropyl group is present.

Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries attached to either the phenyl or amino group can guide the stereoselective formation of the desired stereoisomer. Research into new, easily cleavable, and highly effective chiral auxiliaries could provide a robust and versatile synthetic route.

A comparative overview of potential asymmetric synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Key Research Focus
OrganocatalysisMetal-free, high stability, readily available catalystsDesign of novel chiral catalysts for imine activation
BiocatalysisHigh enantioselectivity, mild reaction conditionsEnzyme screening and engineering for specific substrate
Transition-Metal CatalysisHigh catalytic efficiency, broad substrate scopeDevelopment of new chiral ligands for stereocontrol
Chiral AuxiliariesHigh diastereoselectivity, predictable stereochemical outcomeDesign of easily cleavable and efficient auxiliaries

Table 1: Comparison of Potential Asymmetric Synthetic Strategies for this compound.

Exploration of New Chemical Transformations

The inherent reactivity of the amino and phenyl groups, along with the chiral center, makes this compound a versatile building block for the synthesis of more complex molecules. Future research should venture into novel chemical transformations of this scaffold:

C-H Activation: Direct functionalization of the phenyl ring or the aliphatic side chain through C-H activation methodologies would provide a highly atom-economical route to novel derivatives. This could involve transition-metal-catalyzed arylation, alkylation, or amination at specific positions.

Multicomponent Reactions (MCRs): The development of new MCRs involving this compound as one of the components could lead to the rapid generation of molecular diversity. For instance, Passerini or Ugi-type reactions could be explored to introduce new functional groups and build complex molecular architectures in a single step. The Kabachnik–Fields reaction is another MCR that could be used to introduce α-aminophosphonate functionalities. mdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful tool for a variety of chemical transformations. acs.org This could be employed for the functionalization of the phenyl ring or for the formation of new C-C or C-N bonds at the amino group or the α-carbon. acs.org

Flow Chemistry: Performing reactions in continuous flow reactors can offer enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. Exploring the derivatization of this compound under flow conditions could lead to more efficient and reproducible synthetic processes.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are indispensable tools for understanding and predicting chemical behavior. For this compound, these techniques can provide valuable insights and guide experimental work:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): By developing QSAR and QSPR models, it may be possible to predict the biological activity or physical properties of novel derivatives of this compound before their synthesis. acs.org This can significantly accelerate the discovery of new functional molecules. For instance, models could be developed to predict the interaction of these compounds with specific biological targets. nih.gov

Reaction Mechanism Elucidation: Computational studies can be employed to elucidate the mechanisms of new synthetic reactions involving this compound. This can help in optimizing reaction conditions and in the rational design of more efficient catalysts.

Prediction of Chiroptical Properties: Advanced quantum chemical calculations can be used to predict the circular dichroism (CD) and vibrational circular dichroism (VCD) spectra of the different enantiomers of this compound. This can aid in the experimental determination of their absolute configuration.

Design of Novel Functional Materials Utilizing the this compound Scaffold

The unique combination of a chiral center, an amino group, and a phenyl ring makes this compound an attractive building block for the design of novel functional materials. Future research in this area could explore:

Chiral Polymers: The incorporation of this compound as a chiral monomer into polymers could lead to the development of materials with interesting chiroptical properties or applications in chiral separations and asymmetric catalysis. researchgate.netnih.govmpg.depageplace.de Post-polymerization modification techniques could be employed to further functionalize these polymers. researchgate.net

Supramolecular Assemblies: The amino and phenyl groups can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which can be exploited to construct well-defined supramolecular architectures. These assemblies could find applications in sensing, molecular recognition, and drug delivery.

Liquid Crystals: The rigid phenyl group and the flexible alkyl chain of this compound derivatives could be tailored to induce liquid crystalline behavior. Chiral liquid crystals are of particular interest for their applications in display technologies and optical sensors.

Functionalized Surfaces: The amino group provides a convenient handle for grafting this compound onto surfaces, creating chiral stationary phases for chromatography or functionalized nanoparticles for various applications.

The exploration of these future research directions will undoubtedly unlock the full potential of the this compound scaffold, leading to new scientific discoveries and technological innovations.

Q & A

Q. What synthetic pathways are recommended for 1-Phenyl-2-amino-3-methylbutane, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via reductive amination of ketone precursors or alkylation of benzylamines. Optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (40–80°C), and catalyst selection (e.g., palladium or Raney nickel). Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reducing agents (e.g., NaBH₄ or H₂/Pd) can enhance yields. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure and stereochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity assessment. Physical properties like boiling point (186.3°C) and refractive index (1.486) should align with literature values for validation .

Advanced Research Questions

Q. How can enantiomeric mixtures of this compound be resolved to study stereospecific biological activity?

Chiral resolution techniques include:

  • Chiral Chromatography : Using columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak®) and hexane/isopropanol mobile phases.
  • Enzymatic Kinetic Resolution : Employing lipases or esterases to selectively hydrolyze one enantiomer.
  • Derivatization with Chiral Auxiliaries : Reacting the amine group with enantiopure carboxylic acids to form diastereomers separable via standard chromatography .

Q. What methodologies address discrepancies in enzyme inhibition data involving this compound derivatives?

Contradictory results may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Combining fluorometric, colorimetric, and radiometric assays to cross-validate results.
  • Isothermal Titration Calorimetry (ITC) : Directly measuring binding thermodynamics.
  • Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., methyl or phenyl groups) to isolate critical pharmacophores .

Q. What strategies detect trace amounts of this compound in environmental samples like wastewater?

Forensic and environmental analyses utilize:

  • Solid-Phase Extraction (SPE) : Concentrating samples using C18 or mixed-mode sorbents.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Achieving detection limits <1 ng/L via multiple reaction monitoring (MRM).
  • Isotope Dilution : Adding deuterated analogs as internal standards to correct matrix effects .

Methodological Considerations for Data Interpretation

  • Contradictory Physicochemical Data : Cross-reference experimental values (e.g., density, boiling point) with computational models (e.g., COSMO-RS) to identify outliers caused by impurities or instrumentation drift .
  • Stereochemical Purity in Biological Assays : Validate enantiopurity using polarimetry ([α]D measurements) or circular dichroism (CD) before testing in vitro/vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.